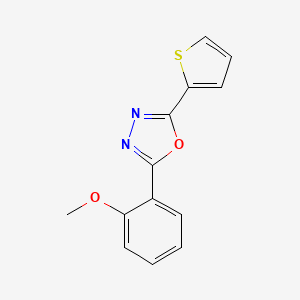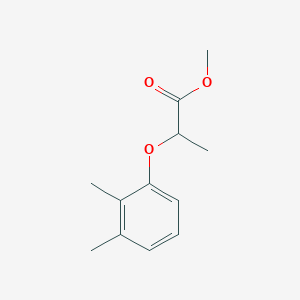![molecular formula C16H14N6O5 B5517531 4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)
4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the broader family of oxadiazoles, known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The synthesis and study of its properties contribute significantly to understanding its potential applications and interactions.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves multistep reactions, starting from specific precursors to obtain the final product. For instance, studies have demonstrated the synthesis of furan compounds and 1,3,4-oxadiazoles utilizing reactions involving carbohydrazides and various other reagents to achieve the desired chemical structures (Hirao & Kato, 1971).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR and NMR, play crucial roles in determining the molecular structure of oxadiazole derivatives. These techniques provide detailed insights into the compound's crystal structure, bond lengths, angles, and overall geometry, aiding in understanding its molecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, contributing to their versatile applications. For example, reactions with nitriles under specific conditions can yield substituted oxadiazoles with different functional groups, affecting their chemical and biological properties (Rozhkov et al., 2004).
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and stability under various conditions, are essential for understanding the compound's suitability for specific applications. These properties are determined through experimental measurements and contribute to the compound's characterization.
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity or basicity, and the presence of functional groups, define the compound's behavior in chemical reactions. Studies on related oxadiazole derivatives have shown a range of activities, including antimicrobial and cytotoxic effects, highlighting the importance of these properties in evaluating the compound's potential uses (Jafari et al., 2017).
Aplicaciones Científicas De Investigación
Biological Activity and Antimicrobial Applications
Antimicrobial and Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles, which share a structural resemblance to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of bacterial and fungal pathogens, indicating the potential for these derivatives to be developed into new antimicrobial agents (Jafari et al., 2017).
Cytotoxic Properties : Synthesized derivatives of 1,3,4-oxadiazoles and thiadiazoles, related structurally to the chemical in focus, have exhibited significant cytotoxic properties when compared to standard treatments, suggesting their potential use in cancer therapy (Mutchu et al., 2018).
Chemical Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis techniques for producing 1,3,4-oxadiazole derivatives, including those structurally similar to the compound . These methods involve different procedures to achieve the desired oxadiazole derivatives, which are then evaluated for their biological activities, showcasing the chemical versatility and potential application of these compounds in drug development and other fields (Hirao & Kato, 1971).
Spectral and X-ray Diffraction Studies : Detailed structural analysis using spectral data and X-ray diffraction studies have been conducted on derivatives, providing insights into their molecular structure and potential interactions in biological systems. This type of research is crucial for understanding the chemical behavior and optimizing the biological activity of these compounds (Aparna et al., 2011).
Propiedades
IUPAC Name |
4-amino-N-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5/c1-8-6-12(22(24)25)9(2)5-11(8)13-4-3-10(26-13)7-18-19-16(23)14-15(17)21-27-20-14/h3-7H,1-2H3,(H2,17,21)(H,19,23)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRZRPGSBXTEG-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)